molecular formula C10H7NO2S B186905 2-(4-Nitrophenyl)thiophene CAS No. 59156-21-7

2-(4-Nitrophenyl)thiophene

Cat. No. B186905
CAS RN: 59156-21-7
M. Wt: 205.23 g/mol
InChI Key: YRKAJCGUTWECCT-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)thiophene is a chemical compound with the formula C₁₀H₇NO₂S . It is a type of chemical entity and a subclass of a chemical compound .


Synthesis Analysis

The synthesis of 2-(4-Nitrophenyl)thiophene involves a two-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser . The residue from this process is subjected to flash chromatography on silica 60 (230-400 mesh) eluted with 9:1 hexanes: ethyl acetate .


Molecular Structure Analysis

The molecular formula of 2-(4-Nitrophenyl)thiophene is C10H7NO2S . Its molecular weight is 205.23 . The structure of this compound can be represented by the canonical SMILES string: C1=CSC(=C1)C2=CC=C(C=C2)N+[O-] .


Chemical Reactions Analysis

The compound 2-(4-Nitrophenyl)thiophene is involved in various chemical reactions. For instance, it has been used in the synthesis of a new chromophore, 2-(4-nitrophenyl)benzofuran .


Physical And Chemical Properties Analysis

The melting point of 2-(4-Nitrophenyl)thiophene is 138°C . Its predicted boiling point is 338.8±17.0°C, and its predicted density is 1.315±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Material Science

  • 2-(4-Nitrophenyl)thiophene derivatives are involved in the synthesis of various compounds, such as 1,1-dialkylindolium-2-thiolates. These compounds are created through a base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of secondary amines, leading to nonaromatic structures rather than expected aromatic aminobenzo[b]thiophenes (Androsov, 2008).

  • It has been used in the creation of new materials, such as conducting polymers for electrochromic devices. These polymers are synthesized and characterized, showing potential in applications like electrochromic devices due to their suitable material properties (Variş et al., 2006).

  • Thiophene derivatives, including 2-(4-Nitrophenyl)thiophene, have been synthesized for their application in liquid-crystalline compounds, offering a versatile route for creating materials with specific properties useful in this domain (Brettle et al., 1993).

Chemical Synthesis and Characterization

  • The compound plays a role in the synthesis of novel thiophene derivatives, such as ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates, achieved through a convenient one-step synthesis (Rangnekar & Mavlankar, 1991).

  • Research has been conducted on the synthesis, vibrational spectra, and DFT simulations of thiophene derivatives like 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. This work includes structural confirmation through various spectroscopic methods and theoretical simulations, contributing to our understanding of these compounds' physical and chemical properties (Balakit et al., 2017).

Optical and Electronic Applications

  • Research into the optical properties of poly(thiophene)s has shown that postfunctionalization with various groups, including nitro groups, can significantly affect their optical and photophysical properties. This research is crucial for developing materials with specific light-emitting or absorbing capabilities, relevant in fields like optoelectronics (Li, Vamvounis, & Holdcroft, 2002).

  • Studies on a thiophene-based donor-acceptor system, including (E)-2-(4-nitrostyryl)-5-phenylthiophene, have demonstrated potential for applications in all-optical switching and light-controlled coherent-incoherent random lasing. These findings are significant for the development of optical switches and light amplifiers (Szukalski et al., 2018).

Safety And Hazards

2-(4-Nitrophenyl)thiophene is classified as having acute toxicity - Category 3, Oral . It is toxic if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and wearing chemical impermeable gloves .

properties

IUPAC Name

2-(4-nitrophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKAJCGUTWECCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346084
Record name 2-(4-Nitrophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)thiophene

CAS RN

59156-21-7
Record name 2-(4-Nitrophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-NITRO-PHENYL)-THIOPHENE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
DW Rangnekar, SV Mavlankar - Journal of heterocyclic …, 1991 - Wiley Online Library
A convenient one step synthesis of the hitherto unknown ethyl 2‐(4‐nitrophenyl)‐3,4‐disubstituted and c‐fused thiophene‐5‐carboxylates was achieved by the condensation of ethyl 4‐…
Number of citations: 7 onlinelibrary.wiley.com
G DeBoer - 2021 - scholars.carroll.edu
Thiophene dimerization reactions have become of interest in the growing fields of Green and Energy Chemistry, due to the ability of thiophene dimers to store energy in the carbon-…
Number of citations: 0 scholars.carroll.edu
R Fusco, F Sannicolo - The Journal of Organic Chemistry, 1982 - ACS Publications
The behavior toward polyphosphoric acid of arylhydrazones of a few heterocyclic carbonyl compounds of the thiophene and indole series is described. The phenylhydrazone and 2, 6-…
Number of citations: 15 pubs.acs.org
M Nilsson, C Ullenius, UÅ Blom, NA Zaidi - Acta Chem. Scand, 1968 - actachemscand.org
Decarboxylative coupling of 2-thenoic or 2-furoic acids with iodobenzene or 4-methoxy-, 4-methyl-, or 4-nitro-iodobenzene using copper (I) oxide and boiling quinoline gives the …
Number of citations: 82 actachemscand.org
M Nilsson, C Ullenius, E Hemmer… - Acta Chemica …, 1970 - actachemscand.org
RESULTS So far we have not obtained analytically pure 2-thienylcopper. Ether, copper (I) bromide, and also some lithium bromide are retained. Attempts were made to estimate the …
Number of citations: 49 actachemscand.org
S Xu, NL Truex, S Mohan, E Negishi - Arkivoc, 2012 - arkat-usa.org
Pd-catalyzed cross-coupling giving aryl–aryl, alkenyl–aryl, aryl–alkenyl, alkynyl–aryl, and alkynyl–alkenyl products exhibited ultra-high turnover numbers (TONs) of 0.7× 107~ 0.69× 109 …
Number of citations: 3 www.arkat-usa.org
AS Matharu, D Chambers-Asman, S Jeeva… - Journal of Materials …, 2008 - pubs.rsc.org
The synthesis and optical data storage properties of a side-chain thiophene-phenyl azopolyester ThPhAzoPol is reported. The polyester is derived from diphenyl tetradecanedioate and …
Number of citations: 9 pubs.rsc.org
X FIŠERA, J Kováč, E Komanova - Chemical Papers, 1976 - chemicalpapers.com
A new method for arylation of thiophene by a radical generated during an aprotic diazotization of derivatives of diazoaminobenzene with isopentyl nitrite is described. This method …
Number of citations: 5 www.chemicalpapers.com
LH Klemm, J Dorsey - Journal of heterocyclic chemistry, 1991 - Wiley Online Library
Jun-Jul 1991 Competitive Free Radical 4-Nitrophenylation of Pyridine and Thiophene Page 1 Jun-Jul 1991 Competitive Free Radical 4-Nitrophenylation of Pyridine and Thiophene LH …
Number of citations: 7 onlinelibrary.wiley.com
YJ Chang, PT Chou, SY Lin… - Chemistry–An Asian …, 2012 - Wiley Online Library
A series of organic dyes were prepared that displayed remarkable solar‐to‐energy conversion efficiencies in dye‐sensitized solar cells (DSSCs). These dyes are composed of a 4‐tert‐…
Number of citations: 31 onlinelibrary.wiley.com

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